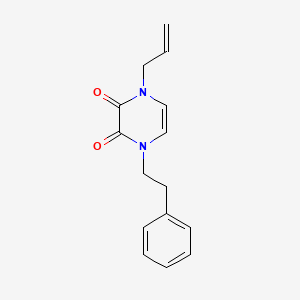
1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound with a unique structure that includes a pyrazine ring substituted with phenylethyl and prop-2-enyl groups
Méthodes De Préparation
The synthesis of 1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylethylamine with an appropriate diketone under acidic conditions to form the pyrazine ring. The prop-2-enyl group can be introduced through alkylation reactions using allyl halides in the presence of a base. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies of enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione can be compared with other similar compounds such as:
1-(2-Phenylethyl)-4-methylpyrazine-2,3-dione: Similar structure but with a methyl group instead of a prop-2-enyl group.
1-(2-Phenylethyl)-4-ethylpyrazine-2,3-dione: Contains an ethyl group instead of a prop-2-enyl group.
1-(2-Phenylethyl)-4-propylpyrazine-2,3-dione: Features a propyl group instead of a prop-2-enyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-9-16-11-12-17(15(19)14(16)18)10-8-13-6-4-3-5-7-13/h2-7,11-12H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGATRUMQKAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
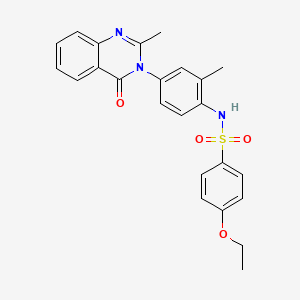
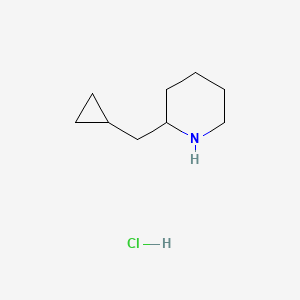
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2456893.png)
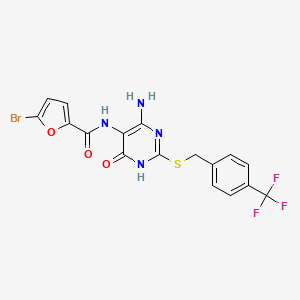
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)
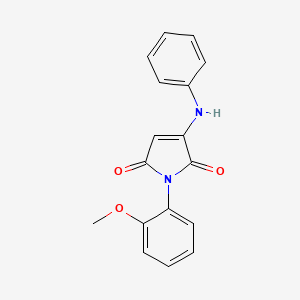
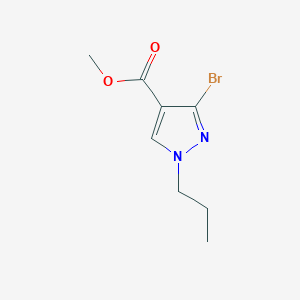
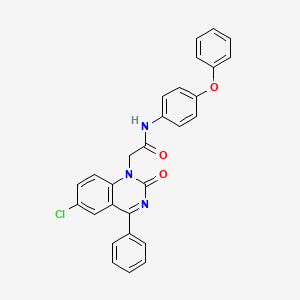
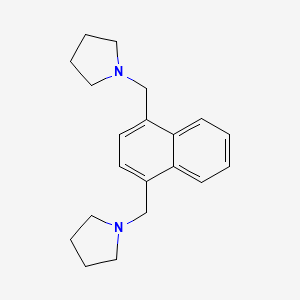
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2456904.png)

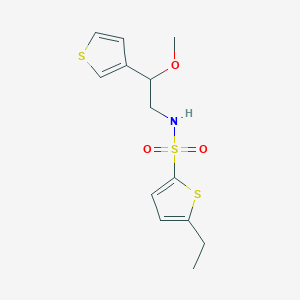
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)
